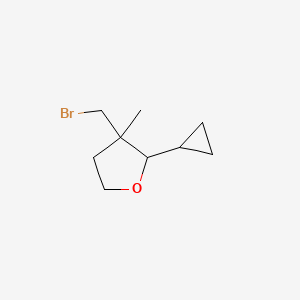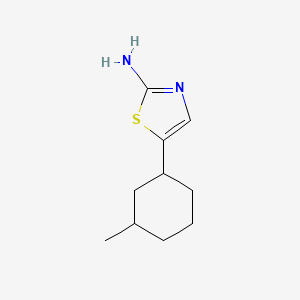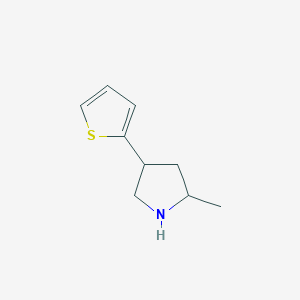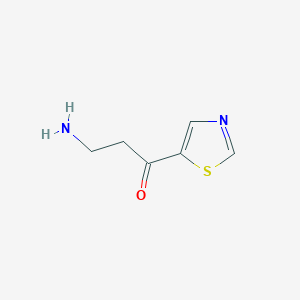
3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane is an organic compound that features a bromomethyl group attached to a cyclopropyl-substituted oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane typically involves the bromination of a suitable precursor. One common method is the reaction of a cyclopropyl-substituted oxolane with bromine in the presence of a catalyst or under specific reaction conditions to introduce the bromomethyl group. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane, and the temperature is carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound with high purity suitable for various applications .
化学反应分析
Types of Reactions
3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom and form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a hydroxylated oxolane .
科学研究应用
3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicine: Research into its potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.
作用机制
The mechanism by which 3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane exerts its effects depends on the specific application. In biological systems, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The cyclopropyl and oxolane rings may also interact with specific molecular targets, influencing the compound’s overall activity .
相似化合物的比较
Similar Compounds
3-(Bromomethyl)but-3-enoate: Another bromomethyl compound used in organic synthesis.
2-Bromomethyl-1,3-dioxolane: A structurally similar compound with a dioxolane ring instead of an oxolane ring.
Cyclopropylmethyl bromide: A simpler compound with a cyclopropyl group and a bromomethyl group.
Uniqueness
3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane is unique due to the combination of its cyclopropyl and oxolane rings, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
属性
分子式 |
C9H15BrO |
|---|---|
分子量 |
219.12 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2-cyclopropyl-3-methyloxolane |
InChI |
InChI=1S/C9H15BrO/c1-9(6-10)4-5-11-8(9)7-2-3-7/h7-8H,2-6H2,1H3 |
InChI 键 |
KVRWQHGRNQPICJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCOC1C2CC2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)










![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)


